1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride
Beschreibung
1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride is a heterocyclic compound featuring a fused pyrrole-pyrimidine core with a reactive carbonyl chloride group at position 2. This structure confers high electrophilicity, making it a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and nucleotide analogs. Its reactivity stems from the electron-withdrawing pyrimidine ring and the labile acyl chloride moiety, enabling facile nucleophilic substitution reactions with amines, alcohols, or thiols .
Eigenschaften
CAS-Nummer |
417724-83-5 |
|---|---|
Molekularformel |
C7H4ClN3O |
Molekulargewicht |
181.58 g/mol |
IUPAC-Name |
7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl chloride |
InChI |
InChI=1S/C7H4ClN3O/c8-6(12)5-4-1-2-9-7(4)11-3-10-5/h1-3H,(H,9,10,11) |
InChI-Schlüssel |
WPPGJVSLCPHLTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=NC=NC(=C21)C(=O)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Thionyl Chloride (SOCl₂) in Aprotic Solvents
Thionyl chloride is a widely used chlorinating agent for carboxylic acids. In a representative procedure:
-
Reagents: SOCl₂, tetrahydrofuran (THF), or methylene chloride (DCM) with N,N-dimethylformamide (DMF) as a cosolvent.
-
Conditions: 0–40°C, anhydrous environment.
-
Mechanism: SOCl₂ reacts with carboxylic acids to form acyl chlorides, releasing SO₂ and HCl. Triethylamine or other bases may neutralize HCl.
-
Example: Chlorination of pyrrolo[2,3-d]pyrimidine-4-carboxylic acid in THF/DMF at 25°C yields the acyl chloride with high purity.
Phosphorus Oxychloride (POCl₃) in Aromatic Solvents
POCl₃ is effective for chlorination but requires careful temperature control.
-
Reagents: POCl₃, toluene, diisopropylethylamine (DIPEA) as a base.
-
Conditions: 25–105°C, stepwise heating.
-
Example: POCl₃ (3 eq) in toluene with DIPEA (2 eq) at 75°C for 16 hours converts diols to dichloro derivatives, a method adaptable for carboxylic acid chlorination.
Alternative Synthetic Routes
Copper-Catalyzed Coupling
For intermediates requiring chlorination, Cu-catalyzed reactions provide efficient pathways:
-
Reagents: 5-bromo-2,4-dichloropyrimidine, acrylic acid, Ni/Cu catalysts.
-
Conditions: Ethanol, 65°C.
Critical Reaction Parameters and Challenges
Solvent Selection
Temperature Control
Byproduct Management
-
SO₂/HCl generation requires efficient gas venting or neutralization with bases (e.g., DIPEA).
-
Polymer formation is mitigated by low-concentration protocols during cyclization.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| SOCl₂ in THF/DMF | High yield, mild conditions | SO₂ gas handling required |
| POCl₃ in toluene | Scalable, versatile for diol chlorination | Higher temperatures increase decomposition risk |
| One-pot multicomponent | Rapid precursor synthesis | Limited direct access to carbonyl chloride |
Analyse Chemischer Reaktionen
Nucleophilic Acyl Substitution Reactions
The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Amidation with Primary/Secondary Amines
Reaction with amines yields substituted amides. For example:
Reaction:
1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride + R-NH₂ → 1H-Pyrrolo[2,3-D]pyrimidine-4-carboxamide
Conditions:
-
Solvent: Tetrahydrofuran (THF), dichloromethane (DCM)
-
Base: Triethylamine (TEA) or pyridine
-
Temperature: 0–25°C
-
Yield: 70–85% (estimated from analogous pyrrolo[2,3-d]pyrimidine reactions)
Example:
Reaction with 4-aminopiperidine derivatives produces bioactive kinase inhibitors (e.g., PKB/Akt inhibitors) .
Esterification with Alcohols
Alcohols react with the carbonyl chloride to form esters:
Reaction:
this compound + R-OH → 1H-Pyrrolo[2,3-D]pyrimidine-4-carboxylate
Conditions:
-
Solvent: Dry DCM or toluene
-
Catalyst: DMAP (4-dimethylaminopyridine)
-
Yield: 60–75% (based on similar pyrimidine carbonyl chloride reactions)
Coupling Reactions
The carbonyl chloride participates in cross-coupling reactions to form biaryl or heteroaryl systems.
Suzuki-Miyaura Coupling
Reaction:
this compound + Boronic Acid → Biaryl Derivatives
Conditions:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base: K₂CO₃ or NaHCO₃
-
Solvent: Dioxane/Water (4:1)
-
Temperature: 80–100°C
-
Yield: 50–65% (extrapolated from pyrrolo[2,3-d]pyrimidine intermediates)
Cyclization Reactions
The compound serves as a precursor in multicomponent cyclization reactions to form fused heterocycles.
Example:
Reaction with arylglyoxals and barbituric acid derivatives yields polycyclic pyrrolo[2,3-d]pyrimidine-diones .
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Arylglyoxal, Barbituric acid | TBAB (5 mol%), ethanol, 50°C, 3 hr | 6-Aryl-pyrrolo[2,3-d]pyrimidine trione | 80–92% |
Hydrolysis
Controlled hydrolysis converts the carbonyl chloride to a carboxylic acid:
Reaction:
this compound + H₂O → 1H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
Conditions:
-
Solvent: THF/Water (1:1)
-
Temperature: 25°C
-
Yield: >90% (observed in related pyrimidine systems)
Reductive Amination
The carbonyl chloride can be reduced to an aldehyde intermediate, which subsequently reacts with amines:
Reaction Pathway:
-
Reduction: LiAlH₄ or DIBAL-H → 1H-Pyrrolo[2,3-D]pyrimidine-4-carbaldehyde
-
Amination: R-NH₂ + NaBH₃CN → Secondary Amine
Yield: 40–55% (estimated from analogous heterocycles)
Grignard Reaction
Organomagnesium reagents attack the carbonyl group to form alcohols:
Reaction:
this compound + R-MgX → 1H-Pyrrolo[2,3-D]pyrimidine-4-carbinol
Conditions:
-
Solvent: Dry diethyl ether
-
Temperature: −78°C to 0°C
-
Workup: NH₄Cl/H₂O
-
Yield: 50–70% (based on pyrimidine carbonyl chloride analogs)
Key Stability and Handling Considerations
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
One of the most promising applications of 1H-pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride is in cancer treatment. Research indicates that derivatives of this compound exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study highlighted that certain derivatives showed IC50 values as low as 7 nM against FGFR1, demonstrating significant potential for developing targeted cancer therapies .
Case Study: FGFR Inhibition
- Compound : 4h (a derivative)
- Activity : Inhibits proliferation and induces apoptosis in breast cancer cells (4T1).
- Mechanism : Targets FGFR signaling pathways, which are crucial for tumor growth and metastasis.
Anti-inflammatory Applications
The anti-inflammatory properties of pyrrolo[2,3-D]pyrimidine derivatives have also been extensively studied. These compounds have shown effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The structure-activity relationship (SAR) studies indicate that modifications to the pyrrolo[2,3-D]pyrimidine core can enhance anti-inflammatory activity .
Table 1: Anti-inflammatory Activity of Pyrrolo[2,3-D]pyrimidine Derivatives
Enzyme Inhibition
Another significant application is the inhibition of specific receptors such as colony-stimulating factor-1 receptor (CSF1R) and RET. The inhibition of CSF1R has therapeutic implications for various disorders linked to macrophage activity . Pyrrolo[2,3-D]pyrimidine derivatives have demonstrated subnanomolar enzymatic inhibition against CSF1R, making them candidates for further pharmacological development.
Case Study: CSF1R Inhibition
- Activity : Subnanomolar inhibition observed.
- Selectivity : High selectivity towards other kinases in the platelet-derived growth factor receptor family.
Antiviral and Antimicrobial Properties
The compound has also been explored for its antiviral and antimicrobial activities. Studies indicate that certain derivatives exhibit effective antimicrobial properties against a range of pathogens, suggesting potential applications in treating infectious diseases . The synthesis of these derivatives often involves multicomponent reactions that facilitate the rapid development of new compounds with enhanced biological activities.
Wirkmechanismus
Der Wirkungsmechanismus von 1H-Pyrrolo[2,3-D]pyrimidin-4-carbonylchlorid hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie wirkt es häufig durch Hemmung spezifischer Enzyme oder Rezeptoren. Beispielsweise kann es Kinasen hemmen, indem es an die ATP-Bindungsstelle bindet und so die Phosphorylierung von Zielproteinen blockiert und Signalwege stört, die an Zellproliferation und -überleben beteiligt sind.
Vergleich Mit ähnlichen Verbindungen
(a) 5-Chloro-4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (Compound 76, EP Application)
- Substituents : Chloro (C5), iodo (C4), and triisopropylsilyl (N1) groups.
- Reactivity: The iodo substituent facilitates cross-coupling reactions (e.g., Suzuki or Sonogashira), while the silyl group acts as a protective moiety for nitrogen. Unlike the carbonyl chloride in the target compound, this structure is tailored for transition-metal-catalyzed functionalization .
- Applications : Intermediate for dihydropyrazolo[4,3-d]pyrrolo[2,3-b]pyridines, a class of kinase inhibitors .
(b) 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)
- Structure : Simpler bicyclic system lacking the pyrimidine ring and carbonyl chloride.
- Reactivity : The NH group participates in hydrogen bonding and metal coordination, but it lacks the electrophilic carbonyl necessary for acylation.
- Applications : Found in bioactive molecules (e.g., JAK2 inhibitors) and as a ligand in catalysis .
Reactivity and Solubility Profiles
| Compound | Key Functional Groups | Reactivity | Solubility |
|---|---|---|---|
| 1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride | Carbonyl chloride, pyrimidine | High electrophilicity; reacts with nucleophiles | Low in water; soluble in DMF, THF |
| Compound 76 (EP Application) | Iodo, chloro, triisopropylsilyl | Cross-coupling reactions | Lipophilic due to silyl group |
| 7-Azaindole | Pyrrole NH, pyridine N | Hydrogen bonding, metal coordination | Moderate in polar aprotic solvents |
Key Findings :
- The carbonyl chloride group in the target compound enables rapid amide/ester bond formation, critical for drug conjugates, whereas halogenated analogs (e.g., Compound 76) require metal catalysts for functionalization .
- Solubility varies significantly: the silyl group in Compound 76 enhances lipophilicity, while the target compound’s polar acyl chloride improves miscibility in polar solvents .
Biologische Aktivität
1H-Pyrrolo[2,3-D]pyrimidine-4-carbonyl chloride is a heterocyclic compound characterized by a pyrrolo-pyrimidine framework. Its molecular formula is C₇H₄ClN₃O, and it has garnered attention for its potential applications in pharmaceuticals and agrochemicals due to its unique structural properties. This article explores its biological activity, particularly its role as an inhibitor of various protein kinases, which has implications for treating diseases such as rheumatoid arthritis and cancer.
The biological activity of this compound primarily stems from its ability to inhibit specific protein kinases. Notably, it has shown potential as an inhibitor of Janus Kinase 3 (JAK3), which is involved in immune response signaling pathways. Inhibition of JAK3 can lead to therapeutic effects in conditions characterized by excessive inflammation, such as rheumatoid arthritis and atopic dermatitis.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of pyrrolo-pyrimidine derivatives indicates that modifications to the core structure can significantly impact biological activity. The presence of the carbonyl chloride group enhances the compound's reactivity, making it a valuable intermediate in drug synthesis. Comparative studies highlight the unique features of this compound against other related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Heterocyclic | Important pharmaceutical intermediate |
| Tofacitinib | Pyrrolo-pyrimidine | JAK inhibitor used for rheumatoid arthritis |
| CP690550 | Pyrrolo-pyrimidine | Selective inhibitor for Janus kinases |
| CGP76030 | Pyrrolo-pyrimidine | Inhibitor with anti-inflammatory properties |
This table illustrates how the structural modifications can influence the biological properties and therapeutic potential of these compounds.
Biological Activity Studies
Recent studies have confirmed the efficacy of this compound in various biological assays:
- Inhibition of Protein Kinases : The compound has been shown to inhibit JAK3 with subnanomolar potency, indicating strong potential for therapeutic applications in inflammatory diseases .
- Antitumor Activity : Research has identified pyrrolo[2,3-d]pyrimidines as effective inhibitors against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. For example, derivatives have demonstrated potent activities against FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 7 to 712 nM .
- Cell Proliferation Studies : In vitro studies on cancer cell lines have shown that certain derivatives can significantly inhibit cell proliferation and induce apoptosis. For instance, a derivative exhibited antiproliferative activity against breast cancer cells (4T1), highlighting its potential as an anticancer agent .
Case Studies
Several case studies have illustrated the practical applications and effectiveness of this compound:
- Rheumatoid Arthritis Treatment : A study focused on the inhibition of JAK3 by this compound demonstrated promising results in reducing inflammatory markers in animal models, suggesting its viability as a treatment option for rheumatoid arthritis.
- Cancer Therapy : Another investigation into the antitumor properties revealed that specific analogs could effectively target tumor cells while sparing normal cells. This selectivity is crucial for minimizing side effects associated with traditional chemotherapy .
Q & A
Q. How can researchers optimize the synthesis of 1H-Pyrrolo[2,3-d]pyrimidine-4-carbonyl chloride to improve yield and purity?
- Methodological Answer :
The compound is typically synthesized via chlorination of the corresponding pyrrolo-pyrimidine precursor using phosphoryl trichloride (POCl₃) in dichloromethane under reflux conditions . Key optimization strategies include:- Reaction Time : Extended reflux (6+ hours) ensures complete conversion, as incomplete chlorination leads to byproducts.
- Solvent Selection : Dichloromethane minimizes side reactions compared to polar solvents.
- Crystallization : Slow evaporation of ethanol yields high-purity crystals (≥97% by HPLC) by exploiting hydrogen-bonded dimer formation .
- One-Step Synthesis : Predictive tools (e.g., BKMS_METABOLIC, REAXYS) can streamline route design by identifying optimal precursors and reaction conditions .
Q. What spectroscopic and crystallographic methods are essential for confirming the structure and purity of this compound?
Q. What factors influence the stability of this compound during storage?
- Methodological Answer :
- Solid-State Stability : Hydrogen-bonded dimers (N–H⋯N interactions) reduce hygroscopicity, enabling storage at 4°C for months .
- Solution Stability : Susceptible to hydrolysis in protic solvents (e.g., water, methanol). Use anhydrous DMF or DCM for short-term storage.
- Light Sensitivity : UV exposure accelerates decomposition; store in amber vials under inert gas .
Advanced Research Questions
Q. How do researchers address regioselectivity challenges during derivatization reactions of this compound?
- Methodological Answer :
- Protecting Groups : Temporary protection of the pyrrole NH with Boc groups directs electrophilic substitution to the pyrimidine ring .
- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes the C5 position, as demonstrated in pyrrolo-pyrimidine kinase inhibitors .
- Computational Modeling : DFT calculations predict electron density distribution, guiding site-selective acylation or alkylation .
Q. What strategies are used to study the reactivity of the carbonyl chloride group in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress with in-situ FTIR (disappearance of C=O stretch at ~1750 cm⁻¹) .
- Competitive Experiments : Compare reactivity with amines (primary vs. secondary) to assess steric and electronic effects.
- Mechanistic Probes : Isotopic labeling (¹⁸O) tracks acyl transfer pathways in peptide coupling reactions .
Q. How can modifications to the electronic and steric properties of this compound enhance its pharmacological activity?
- Methodological Answer :
- Electron-Withdrawing Groups : Substituents like nitro (-NO₂) at C5 increase electrophilicity, improving kinase inhibition (IC₅₀ < 50 nM in JAK2 assays) .
- Bioisosteric Replacement : Replacing chlorine with trifluoromethyl (-CF₃) enhances metabolic stability and bioavailability, as seen in related T-cell lymphoma therapies .
- Molecular Dynamics : Simulations correlate steric bulk at C7 with reduced off-target binding in ATP-binding pockets .
Data Contradictions and Recommendations
- Synthesis Yield Discrepancies : reports 74% yield using POCl₃, while suggests higher yields (≥85%) with optimized one-step methods. Re-evaluate stoichiometry and solvent purity .
- Biological Activity : While highlights T-cell malignancy applications for structural analogs, direct data on this compound’s efficacy is lacking. Prioritize in vitro cytotoxicity assays (e.g., CCK-8) against leukemia cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
